JAK2 Kinase Inhibition Potency: Ilginatinib vs. Ruxolitinib and Fedratinib
Ilginatinib inhibits JAK2 with an IC50 of 0.72 nM, representing approximately 4-fold greater potency than ruxolitinib (IC50 = 2.8 nM) and fedratinib (IC50 = 3 nM) in cell-free kinase assays [1][2]. Ilginatinib also demonstrates 46-fold selectivity over JAK1, 54-fold over JAK3, and 31-fold over Tyk2, whereas ruxolitinib shows minimal JAK1 selectivity (1.2-fold) and fedratinib exhibits 35-fold JAK1 selectivity [3]. The higher absolute JAK2 potency combined with broader JAK family selectivity window distinguishes ilginatinib from both approved agents.
| Evidence Dimension | JAK2 kinase inhibition IC50 (nM) |
|---|---|
| Target Compound Data | Ilginatinib IC50 = 0.72 nM (JAK2); JAK1 = 33 nM; JAK3 = 39 nM; Tyk2 = 22 nM |
| Comparator Or Baseline | Ruxolitinib: JAK2 = 2.8 nM, JAK1 = 3.3 nM, JAK3 = 428 nM, Tyk2 = 19 nM; Fedratinib: JAK2 = 3 nM, JAK1 = 105 nM, JAK3 = 1002 nM |
| Quantified Difference | Ilginatinib is 3.9-fold more potent vs. JAK2 than ruxolitinib; 4.2-fold more potent than fedratinib. Ilginatinib shows 46-fold JAK1 selectivity vs. 1.2-fold (ruxolitinib) and 35-fold (fedratinib). |
| Conditions | Cell-free kinase inhibition assay; ATP concentration at Km for each kinase |
Why This Matters
Higher JAK2 potency and greater JAK1 selectivity may enable lower clinical dosing with reduced off-target immunosuppression compared to ruxolitinib.
- [1] MedChemExpress. Ilginatinib (NS-018) Datasheet. JAK2 IC50 = 0.72 nM; JAK1 = 33 nM; JAK3 = 39 nM; Tyk2 = 22 nM. View Source
- [2] Quinn K, et al. Table 1. JAK inhibitor IC50 values. Ruxolitinib: JAK2 2.8 nM, JAK1 3.3 nM; Fedratinib: JAK2 3 nM, JAK1 105 nM. View Source
- [3] Nakaya Y, et al. NS-018 IC50: JAK2 <1 nM; 30–50-fold selectivity over other JAK family kinases. Blood Cancer J. 2011;1:e29. View Source
